Decarboxy moxifloxacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

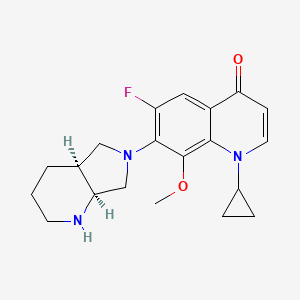

Structure

3D Structure

Propriétés

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULQTEYVKYNDBD-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322062-57-6 | |

| Record name | Decarboxy moxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1322062-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY MOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure Elucidation of Decarboxy Moxifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of decarboxy moxifloxacin (B1663623), a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document details the analytical methodologies employed for its identification and characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it outlines experimental protocols for the targeted generation of this impurity through forced degradation studies and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the degradation pathway and the logical workflow of the structure elucidation process, offering a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development.

Introduction

Moxifloxacin is a broad-spectrum antibiotic widely used for the treatment of various bacterial infections.[1] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During its synthesis, storage, or under stress conditions such as acidic or photolytic exposure, moxifloxacin can degrade to form various impurities. One of the primary degradation products is decarboxy moxifloxacin, formed by the loss of the carboxylic acid group at the C-3 position of the quinolone core. The presence of this and other impurities must be carefully monitored and controlled to ensure the quality of the final drug product.

The structure elucidation of such impurities is a crucial step in the drug development and quality control process. It involves the use of sophisticated analytical techniques to confirm the chemical structure of the molecule unequivocally. This guide focuses on the methods and data used to characterize this compound.

Physicochemical Properties

This compound is chemically identified as 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolinone. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄FN₃O₂ | [2] |

| Molecular Weight | 357.42 g/mol | [2] |

| CAS Number | 1322062-57-6 | [2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the identification of drug impurities, providing information about the molecular weight and fragmentation pattern of the analyte.

Methodology:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing moxifloxacin and its degradation products.[3][4]

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for fluoroquinolones, as it efficiently generates protonated molecular ions [M+H]⁺.

-

Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to obtain accurate mass measurements, which aid in confirming the elemental composition.

-

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺ of this compound), and the resulting product ions provide structural information.

Expected Fragmentation Pattern:

The primary fragmentation pathway for fluoroquinolones involves the loss of the carboxylic acid group (CO₂), which is a characteristic feature.[5] For this compound, the molecular ion [M+H]⁺ is expected at m/z 358.4. Subsequent fragmentation would involve the cleavage of the diazabicyclononane side chain.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

| 358.4 | Varies | Varies | Cleavage of the pyrrolopyridine side chain |

| 358.4 | Varies | Varies | Fragmentation of the quinolone core |

Note: The detailed fragmentation pattern and relative abundances are typically provided in the Certificate of Analysis of a commercially available reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Spectra Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

The key difference in the NMR spectra of this compound compared to moxifloxacin is the absence of the carboxylic acid proton signal in ¹H NMR and the corresponding carboxyl carbon signal in ¹³C NMR. The proton at the C-3 position would appear as a singlet in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons and carbons on the quinolone core and the cyclopropyl (B3062369) and methoxy (B1213986) groups would be similar to those of moxifloxacin, with slight variations due to the electronic effect of the C-3 proton.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons of the quinolone core | Carbons of the quinolone core |

| Protons of the cyclopropyl group | Carbons of the cyclopropyl group |

| Protons of the methoxy group | Carbon of the methoxy group |

| Protons of the diazabicyclononane side chain | Carbons of the diazabicyclononane side chain |

Note: Definitive chemical shifts and coupling constants are available from the analysis of the pure reference standard.

Experimental Protocols

This compound can be generated through forced degradation studies of moxifloxacin.

Protocol for Acidic Degradation:

-

Preparation of Moxifloxacin Solution: Prepare a solution of moxifloxacin hydrochloride in 1 M hydrochloric acid at a concentration of 1 mg/mL.

-

Stress Condition: Heat the solution at 80°C for 24 hours in a water bath.

-

Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.

-

Extraction: Extract the degradation products with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Analysis: Analyze the extracted sample using LC-MS to identify the formation of this compound.

-

Isolation (Optional): For obtaining a pure sample for spectroscopic analysis, preparative HPLC can be employed.

Visualizations

Degradation Pathway of Moxifloxacin to this compound

Caption: Degradation of moxifloxacin to its decarboxylated form.

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of moxifloxacin drug products. This guide has outlined the key analytical techniques, namely mass spectrometry and NMR spectroscopy, that are instrumental in its identification and characterization. While detailed spectroscopic data is often proprietary and provided with commercial reference standards, the information and methodologies presented herein provide a solid foundation for researchers and professionals involved in the analysis of moxifloxacin and its related substances. The provided experimental protocol for forced degradation serves as a practical starting point for generating and studying this impurity in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties of Decarboxy Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623), with the IUPAC name 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone, is a known degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1] As a critical reference standard in pharmaceutical quality control, a thorough understanding of its chemical properties is essential for the development, manufacturing, and regulatory compliance of moxifloxacin-based therapeutics. This guide provides a comprehensive overview of the known chemical properties of decarboxy moxifloxacin, including its physicochemical characteristics, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄FN₃O₂ | [2][3] |

| Molecular Weight | 357.42 g/mol | [2][3] |

| IUPAC Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone | [1] |

| CAS Number | 1322062-57-6 | [4][5] |

| SMILES | COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5 | [2] |

| InChI | InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1 | [1][2] |

| Appearance | Solid (Appearance may vary, often supplied as a light yellow to light brown solid) | [6] |

Table 2: Physicochemical Properties

| Property | Value | Remarks | Source |

| Melting Point | Not experimentally determined in available literature. | - | |

| Boiling Point | 561.3 ± 50.0 °C | Predicted | [7] |

| Density | 1.300 ± 0.06 g/cm³ | Predicted | [7] |

| pKa | 10.63 ± 0.20 | Predicted | [7] |

| logP (XLogP3-AA) | 2.6 | Computed | [2] |

| Solubility | Soluble in DMSO (10 mg/mL) | Requires sonication. Hygroscopic nature of DMSO can affect solubility. | [6] |

| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, -20°C for up to 1 month (protect from light). | [6] |

Synthesis Protocol

This compound is typically synthesized via the decarboxylation of moxifloxacin. A general experimental protocol is outlined below.

Synthesis of this compound from Moxifloxacin

This protocol is based on the known chemical transformation of moxifloxacin to its decarboxylated analog.

Materials:

-

Moxifloxacin hydrochloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Appropriate solvents for purification (e.g., acetonitrile (B52724), water for HPLC)

Procedure:

-

Moxifloxacin hydrochloride is dissolved in dimethyl sulfoxide (DMSO).

-

Sodium cyanide (NaCN) is added to the solution.

-

The reaction mixture is heated and stirred. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.

-

The crude product is collected by filtration and washed.

-

Purification is achieved through techniques such as preparative HPLC to yield pure this compound.

Diagram of Synthetic Workflow:

Analytical Characterization

As a reference standard, the purity and identity of this compound are confirmed using various analytical techniques. While specific spectra for this compound are not widely published, the following methods are typically employed for the characterization of moxifloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of this compound.

-

Typical Conditions: A reversed-phase HPLC method is commonly used.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Detection: UV detection at a wavelength where the chromophore of the quinolone ring absorbs, typically around 294 nm.[8]

-

Purity: Commercial standards are often available with a purity of >95% as determined by HPLC.[1]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 357.42 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure of this compound.

-

Expected ¹H-NMR and ¹³C-NMR spectra would confirm the presence of the cyclopropyl, fluoro, methoxy, and the octahydropyrrolo[3,4-b]pyridine moieties, and the absence of the carboxylic acid proton.

Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Expected characteristic peaks would include those for the C=O of the quinolone, C-F, C-O-C of the ether, and N-H bonds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or distinct biological activities of this compound. Its primary relevance is as a degradation product and analytical standard for moxifloxacin. The biological activity of moxifloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The removal of the C-3 carboxylic acid group, which is crucial for the antibacterial activity of fluoroquinolones, suggests that this compound is likely to have significantly reduced or no antimicrobial activity. Further research is required to investigate any potential biological effects of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While key identifiers and a synthesis method are known, there is a notable lack of experimentally determined physicochemical data and information on its biological activity. As a critical reference material for the pharmaceutical industry, further detailed characterization of this compound would be beneficial. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with moxifloxacin and its related substances. with moxifloxacin and its related substances.

References

- 1. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]

- 2. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. [this compound (25 mg) (COLD SHIPMENT REQUIRED) (1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline)] - CAS [1322062-57-6] [store.usp.org]

- 5. Moxifloxacin Decarboxy Analog | CAS No- 1322062-57-6 | Simson Pharma Limited [simsonpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Decarboxy Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of decarboxy moxifloxacin (B1663623), a key impurity and derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document outlines the primary synthesis pathway, experimental protocols, and relevant quantitative data to support research and drug development activities.

Core Synthesis Pathway: Decarboxylation of Moxifloxacin

Decarboxy moxifloxacin is synthesized from its parent compound, moxifloxacin, through a decarboxylation reaction. The most commonly cited method involves a cyanide-mediated process. An alternative, though less detailed in the literature for this specific conversion, is an acid-catalyzed decarboxylation.

The cyanide-mediated pathway proceeds by the nucleophilic attack of a cyanide ion on the moxifloxacin molecule, leading to the elimination of the carboxylic acid group at the C3 position of the quinolone core.

Signaling Pathway Diagram

An In-depth Technical Guide on Decarboxy Moxifloxacin (CAS Number: 1322062-57-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623), identified by the CAS number 1322062-57-6, is recognized primarily as a decarboxylated derivative and an analytical impurity of Moxifloxacin.[1][2] Moxifloxacin is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription.[4][5] Given that Decarboxy moxifloxacin is principally encountered in the context of Moxifloxacin's synthesis and degradation, this guide provides a comprehensive overview of its known properties, alongside the relevant technical data of the parent compound to offer a complete scientific perspective.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of technical data, experimental protocols, and logical workflows pertinent to the study of this compound.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is limited due to its status as a minor impurity. However, available physicochemical properties are summarized below, along with the well-documented pharmacokinetic parameters of the parent drug, Moxifloxacin, for comparative context.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1322062-57-6 | [6] |

| Molecular Formula | C20H24FN3O2 | [7][8] |

| Molar Mass | 357.42 g/mol | [7][8] |

| Predicted Density | 1.300 ± 0.06 g/cm³ | [7] |

| Predicted Boiling Point | 561.3 ± 50.0 °C | [7] |

| Predicted pKa | 10.63 ± 0.20 | [7] |

| Storage Condition | 2-8℃ | [7] |

Pharmacokinetic Properties of Moxifloxacin

| Parameter | Value | Source |

| Bioavailability | ~90% (oral) | [3][9] |

| Protein Binding | 30-40% | [9] |

| Elimination Half-life | 11.5 - 15.6 hours | [5][9] |

| Metabolism | Minimal, primarily via glucuronide and sulfate (B86663) conjugation | [3][5] |

| Excretion | Urine (~20% unchanged) and feces (~25% unchanged) | [5] |

| Peak Plasma Concentration (Cmax) | 0.29 mg/L (50 mg dose) to 4.73 mg/L (800 mg dose) | [10] |

| Time to Peak (Tmax) | 0.5 - 4 hours | [10] |

Biological Context and Signaling Pathways

Mechanism of Action of Moxifloxacin

Moxifloxacin exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are vital for the processes of DNA replication, transcription, repair, and recombination.[9] By forming a complex with these enzymes and bacterial DNA, Moxifloxacin leads to DNA damage and ultimately inhibits bacterial cell division and survival.[3]

Figure 1: Mechanism of action of Moxifloxacin.

Metabolic Pathway of Moxifloxacin

Moxifloxacin undergoes phase II metabolism in humans, primarily through glucuronide and sulfate conjugation.[5][11] The cytochrome P450 system is not significantly involved in its metabolism.[3][5] The main metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[11][12] These metabolites are microbiologically inactive.[3] "this compound" is not a recognized major metabolite but is likely a degradation product resulting from the loss of the carboxylic acid group from the parent moxifloxacin molecule.

Figure 2: Metabolic and degradation pathways of Moxifloxacin.

Experimental Protocols

Synthesis of Moxifloxacin

A common synthetic route to Moxifloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[13][14]

Protocol:

-

In a suitable solvent such as dimethyl sulfoxide, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[13]

-

Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the solution.[13]

-

Stir the reaction mixture at an elevated temperature (e.g., 65-70 °C) for several hours (e.g., 6-8 hours).[13]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[13]

-

Upon completion, cool the reaction mixture to room temperature.[13]

-

Add water to precipitate the product and continue stirring for a couple of hours.[13]

-

Collect the solid product by filtration, wash with water, and dry under vacuum at an elevated temperature (e.g., 75 °C) to yield Moxifloxacin.[13]

Note on this compound Formation: Decarboxylation of the quinolone carboxylic acid moiety can occur under certain conditions, such as elevated temperatures or the presence of specific catalysts, leading to the formation of this compound as an impurity.

Figure 3: Experimental workflow for the synthesis of Moxifloxacin.

Analytical Method for Detection of Moxifloxacin and Impurities

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the analysis of Moxifloxacin and the detection of impurities like this compound.[15][16]

| HPLC Parameter | Condition | Source |

| Column | Agela Technology Venosil XBP C18 (4.6mm x 250mm, 10µm) | [15] |

| Mobile Phase | Phosphate (B84403) buffer and methanol (B129727) (18:7 v/v) | [15][16] |

| Flow Rate | 1.3 mL/min | [15][16] |

| Detection | UV at 293 nm | [15][16] |

| Column Temperature | 50 °C | [15][16] |

| Diluent | 0.1N HCl | [15][16] |

| Retention Time (Moxifloxacin) | ~9.99 min | [15] |

Protocol:

-

Prepare the mobile phase by mixing phosphate buffer and methanol in the specified ratio.

-

Prepare standard and sample solutions of Moxifloxacin in the diluent.

-

Set up the HPLC system with the specified parameters.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of Moxifloxacin and any impurities, including this compound.

In Vitro and In Vivo Studies of Moxifloxacin

Extensive in vitro studies have demonstrated Moxifloxacin's potent activity against a wide range of clinical bacterial isolates.[17] It shows enhanced activity against Gram-positive bacteria compared to older fluoroquinolones, while maintaining excellent activity against Gram-negative bacteria.[17][18] In vivo studies in animal models have confirmed its efficacy in treating various infections, including respiratory tract infections.[10]

Conclusion

This compound, CAS 1322062-57-6, is a known impurity and degradation product of the potent antibiotic Moxifloxacin. While direct and extensive research on its own biological and pharmacological properties is limited, its study is crucial for the quality control and stability analysis of Moxifloxacin formulations. This guide provides the available technical data for this compound and places it within the broader scientific context of its parent compound. The provided experimental protocols for synthesis and analysis of Moxifloxacin are relevant for any researcher investigating its impurities. Further studies are warranted to fully characterize the biological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DC Chemicals [dcchemicals.com]

- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reallifepharmacology.com [reallifepharmacology.com]

- 5. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 6. Moxifloxacin Decarboxy Analog | 1322062-57-6 [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 14. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 15. ijopp.org [ijopp.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to Decarboxy Moxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a significant derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. While not a primary human metabolite, it is recognized as a principal degradation product, particularly arising from processes such as photodegradation. Understanding the physicochemical properties, formation pathways, and analytical quantification of this compound is critical for comprehensive stability testing and quality control in the development and handling of moxifloxacin-based pharmaceuticals. This guide provides a detailed overview of the core technical aspects of decarboxy moxifloxacin.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its identification and characterization in various analytical methodologies.

| Parameter | Value | Reference |

| Molecular Weight | 357.42 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₄FN₃O₂ | [1][2][3][4][5][6] |

| CAS Number | 1322062-57-6 | [3][4][6] |

| Monoisotopic Mass | 357.1853 g/mol | [6] |

Formation Pathway: Degradation of Moxifloxacin

This compound is primarily formed through the degradation of moxifloxacin, rather than through metabolic processes in the human body. The primary pathway for its formation is photodegradation, where exposure to light, particularly UV irradiation, induces the loss of the carboxylic acid group from the moxifloxacin molecule. Studies have shown that the degradation of moxifloxacin in aqueous solutions can be influenced by factors such as pH.[1] One study identified a degradation product with a mass-to-charge ratio (m/z) of 358.1, which corresponds to the decarboxylated form of moxifloxacin.

The logical relationship of this degradation pathway is illustrated in the following diagram:

Caption: Photodegradation of Moxifloxacin to this compound.

Experimental Protocols

The analysis and quantification of this compound as a degradation product of moxifloxacin can be achieved through various analytical techniques, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being a prominent method.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of Moxifloxacin and its Degradation Products

This protocol provides a general framework for the separation and detection of moxifloxacin and its degradation products, including this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of moxifloxacin in the presence of its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM sodium phosphate (B84403) buffer, pH adjusted to 4.4) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[7] The exact composition should be optimized for adequate separation.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 294 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Sample Preparation:

-

Standard Solution: Prepare a stock solution of moxifloxacin reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solution to the desired concentrations.

-

Degraded Sample Preparation: Expose a solution of moxifloxacin to stress conditions to induce degradation (e.g., exposure to UV light, acid/base hydrolysis, or oxidative stress). This will generate degradation products, including this compound. Neutralize the solution if necessary before injection.

-

Formulation Sample: For the analysis of pharmaceutical formulations, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to establish the retention time and response of moxifloxacin.

-

Inject the degraded sample to observe the peaks of the degradation products, including this compound, and ensure their separation from the parent drug peak.

-

The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The following workflow diagram illustrates the general steps involved in the analytical method development and validation for moxifloxacin and its degradation products.

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

This compound is a critical compound to consider in the stability assessment of moxifloxacin. Its formation via degradation pathways underscores the importance of proper storage and handling of moxifloxacin-containing products. The analytical methods outlined in this guide provide a foundation for the accurate detection and quantification of this and other related substances, ensuring the quality, safety, and efficacy of this important antibiotic. Further research into the toxicological profile of this compound may also be a valuable area of investigation for drug development professionals.

References

- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation | Semantic Scholar [semanticscholar.org]

- 6. brjac.com.br [brjac.com.br]

- 7. researchgate.net [researchgate.net]

Decarboxy Moxifloxacin: A Spectroscopic and Analytical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decarboxy moxifloxacin (B1663623) is a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of moxifloxacin-based pharmaceutical products. This technical guide provides a comprehensive overview of the spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and analytical methodologies for the isolation and identification of decarboxy moxifloxacin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolone | [1] |

| Molecular Formula | C₂₀H₂₄FN₃O₂ | [1][2] |

| Molecular Weight | 357.42 g/mol | [1][2] |

| CAS Number | 1322062-57-6 | [1][2] |

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for isolated this compound is not readily found in the scientific literature, this section compiles the available data and provides expected spectral characteristics based on its chemical structure and data from related moxifloxacin impurities.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound. As a degradation product formed by the loss of the carboxylic acid group from moxifloxacin, its mass spectrum shows a characteristic mass difference.

| Ion | m/z (amu) | Notes | Reference |

| [M+H]⁺ | 358.1 | Protonated molecule. Observed as a degradation product of moxifloxacin (m/z 402.6) after the loss of the carboxyl group (44 amu). | [3] |

| Further Fragmentation | 263.4 | May result from the subsequent hydrolysis and cleavage of the 2,8-diazabicyclo[4.3.0]non-8-yl group. | [3] |

Expected Fragmentation Pattern: The fragmentation of this compound is expected to follow similar pathways to moxifloxacin, involving cleavages of the diazabicyclo side chain and the quinolone core. The absence of the carboxylic acid group will be the primary differentiating factor in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not extensively reported in the literature. However, the expected spectra can be inferred by comparing the known spectra of moxifloxacin with the structure of its decarboxylated analog. The most significant difference will be the absence of the signals corresponding to the carboxylic acid group.

Expected ¹H NMR Spectral Features:

-

Absence of Carboxylic Acid Proton: The characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm) in moxifloxacin will be absent.

-

Quinolone Ring Protons: The proton at the C2 position of the quinolone ring will likely appear as a singlet. The aromatic proton at the C5 position will also be present.

-

Cyclopropyl (B3062369) and Methoxy (B1213986) Protons: Signals corresponding to the cyclopropyl and methoxy groups will be present, likely with similar chemical shifts to those in moxifloxacin.

-

Diazabicyclo Side Chain Protons: The complex multiplet signals for the protons of the octahydropyrrolo[3,4-b]pyridine side chain will be present.

Expected ¹³C NMR Spectral Features:

-

Absence of Carboxyl Carbon: The signal for the carboxyl carbon (typically around 165-175 ppm) in moxifloxacin will be absent.

-

Quinolone Ring Carbons: The carbon signals of the quinolone core will be present, with some shifts expected due to the electronic effect of removing the carboxyl group.

-

Other Carbon Signals: The signals for the carbons of the cyclopropyl, methoxy, and diazabicyclo moieties will be present.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in this compound. The key diagnostic feature will be the absence of the characteristic absorptions associated with the carboxylic acid group.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Ketone) | ~1620 | Stretching vibration of the ketone in the quinolone ring. |

| C-O (Methoxy) | ~1280 | Stretching vibration. |

| C-F | ~1200 | Stretching vibration. |

| Aromatic C=C | ~1600-1450 | Stretching vibrations. |

| Aliphatic C-H | ~2950-2850 | Stretching vibrations. |

| Absence of O-H stretch | 3300-2500 (broad) | The broad absorption characteristic of a carboxylic acid O-H will be absent. |

| Absence of C=O (Carboxylic Acid) | ~1700 | The C=O stretching of the carboxylic acid will be absent. |

Experimental Protocols

The isolation and analysis of this compound typically involve chromatographic separation followed by spectroscopic identification.

Isolation by High-Performance Liquid Chromatography (HPLC)

A common method for the separation of moxifloxacin and its impurities is reversed-phase HPLC.

-

Column: C18 columns are frequently used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection is commonly used, with a wavelength around 294 nm being suitable for moxifloxacin and its related substances.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of fluoroquinolones and their degradation products.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, can provide accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.

-

-

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Visualizations

Analytical Workflow for this compound Identification

Caption: Workflow for the identification of this compound.

Logical Relationship in Spectroscopic Identification

Caption: Key spectroscopic evidence for this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Decarboxy Moxifloxacin Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a key impurity and degradation product of Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] As a critical reference standard, it plays a vital role in the development, validation, and quality control of analytical methods for moxifloxacin drug substances and products.[3] This technical guide provides an in-depth overview of Decarboxy moxifloxacin, including its physicochemical properties, proposed synthesis, analytical methodologies, and its formation pathway. The information is intended to support researchers, scientists, and drug development professionals in their work with moxifloxacin and its related impurities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in various matrices.

| Property | Value | Source |

| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4(1H)-quinolinone | [4] |

| Synonyms | This compound, Moxifloxacin Decarboxy Analog | [4] |

| CAS Number | 1322062-57-6 | [4] |

| Molecular Formula | C₂₀H₂₄FN₃O₂ | [4] |

| Molecular Weight | 357.42 g/mol | [4] |

| Appearance | Brown Powder | [5] |

| Purity | >95% (HPLC) | [6] |

| Predicted pKa | 10.63 ± 0.20 | [7] |

| Predicted Boiling Point | 561.3 ± 50.0 °C | [7] |

| Predicted Density | 1.300 ± 0.06 g/cm³ | [7] |

| Storage Conditions | 2-8°C Refrigerator; -10 to -25°C for long-term storage | [3][5] |

| Solubility | Soluble in DMSO | [2] |

Formation Pathway: Photodegradation of Moxifloxacin

This compound is primarily formed as a photodegradation product of moxifloxacin. The process is influenced by factors such as pH and the presence of light. The proposed pathway involves the decarboxylation of the moxifloxacin molecule, leading to the formation of this impurity. Understanding this pathway is crucial for developing stable formulations of moxifloxacin and for impurity profiling during stability studies.[8][9][10]

Moxifloxacin Photodegradation Pathway

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound from moxifloxacin hydrochloride.

Materials:

-

Moxifloxacin Hydrochloride

-

High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone)

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add moxifloxacin hydrochloride and a high-boiling point solvent.

-

Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen.

-

Heating: Heat the reaction mixture to a high temperature (typically >200°C, the exact temperature will need to be optimized) under an inert atmosphere. The progress of the decarboxylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

Characterization: The purified this compound should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its identity and purity.

This compound Synthesis Workflow

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound and for monitoring the degradation of moxifloxacin. Method validation according to ICH guidelines is necessary for its intended use.[11][12][13]

Objective: To develop and validate an HPLC method for the determination of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of approximately 75:25 (v/v). The exact ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 293 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of mobile phase). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected levels of the impurity. |

| Sample Preparation | For drug substance, dissolve a known amount in the mobile phase. For drug product, an extraction step may be necessary. |

| Quantification | Use an external standard method to calculate the concentration of this compound in the samples based on the peak area response. |

digraph "HPLC Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Sample_Prep [label="Sample and Standard\nPreparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC Injection\nand Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Processing [label="Peak Integration\nand Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Reportable Value\n(e.g., % Impurity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample_Prep -> HPLC_Analysis; HPLC_Analysis -> Data_Processing; Data_Processing -> Result; }

HPLC Analysis Workflow

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality, safety, and efficacy of moxifloxacin-containing products. This technical guide provides a comprehensive overview of its properties, formation, and analysis. The presented experimental protocols and logical diagrams are intended to serve as a valuable resource for scientists and researchers in their analytical and drug development endeavors. Further investigation into obtaining a certified reference material with a complete certificate of analysis is recommended for rigorous quantitative applications.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS 1322062-57-6 | LGC Standards [lgcstandards.com]

- 7. chembk.com [chembk.com]

- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijopp.org [ijopp.org]

- 12. ijpsr.com [ijpsr.com]

- 13. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of Decarboxy Moxifloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a notable derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1][2] This technical guide delves into the core biological activity of Decarboxy moxifloxacin, focusing on its antibacterial potency. The removal of the carboxylic acid group at the C-3 position of the quinolone core, a hallmark of fluoroquinolones, profoundly impacts its mechanism of action and overall efficacy. This document provides a comprehensive analysis of available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

Antibacterial Activity: A Comparative Analysis

The primary biological characteristic of this compound is its significantly diminished antibacterial activity compared to its parent compound, moxifloxacin. Scientific studies have demonstrated that the decarboxylated analogs of fluoroquinolones, including moxifloxacin, are substantially less potent.[3]

Quantitative Data Summary

A pivotal study directly comparing the in vitro activity of moxifloxacin and this compound revealed a dramatic reduction in antibacterial efficacy for the decarboxylated form. The Minimum Inhibitory Concentration (MIC), a standard measure of antibiotic potency, was determined against various bacterial strains. The results unequivocally show that this compound is 60-fold to over 25,000-fold less active than moxifloxacin against the tested strains.[3]

| Compound | Bacterial Strain | MIC (μg/mL) | Fold Difference in Activity (Moxifloxacin vs. This compound) |

| Moxifloxacin | Escherichia coli (wild-type) | 0.03 | |

| This compound | Escherichia coli (wild-type) | >256 | >8,533 |

| Moxifloxacin | Escherichia coli (tolC knockout) | 0.004 | |

| This compound | Escherichia coli (tolC knockout) | 16 | 4,000 |

| Moxifloxacin | Mycobacterium smegmatis | 0.125 | |

| This compound | Mycobacterium smegmatis | 8 | 64 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Moxifloxacin and this compound. Data sourced from a study on synthetic fluoroquinolone derivatives.[3] The tolC knockout strain of E. coli lacks a key efflux pump, which can influence bacterial susceptibility to antibiotics.

Interestingly, while the absence of the carboxylate group drastically reduces antibacterial action, it does not appear to be critical for recognition and efflux by the TolC transport system in E. coli.[3]

Mechanism of Action: The Critical Role of the Carboxylate Group

Moxifloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. The carboxylic acid moiety at the C-3 position of the fluoroquinolone scaffold is widely recognized as being essential for this antibacterial activity.[1] It is believed to play a critical role in binding to the enzyme-DNA complex, leading to the stabilization of DNA strand breaks and ultimately, bacterial cell death. The profound loss of activity in this compound strongly supports the indispensable nature of this functional group for its mechanism of action.

Experimental Protocols

The following section outlines a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like this compound, based on standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

Test compound (this compound)

-

Reference compound (Moxifloxacin)

-

Bacterial strains (e.g., Escherichia coli, Mycobacterium smegmatis)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 broth for M. smegmatis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in sterile saline or growth medium.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test and reference compounds in a suitable solvent.

-

Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.

-

Include a positive control well (containing only growth medium and inoculum) and a negative control well (containing only growth medium).

-

-

Incubation:

-

Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli and M. smegmatis) for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Caption: Workflow for MIC Determination.

Signaling Pathways and Other Biological Activities

Currently, there is a significant lack of publicly available data on the effects of this compound on specific cellular signaling pathways, its cytotoxicity against mammalian cell lines, or other potential biological activities beyond its antibacterial properties. The profound reduction in its primary antibacterial activity suggests that its interaction with other biological targets may also be limited, though further research is required to confirm this.

Conclusion

This compound exhibits drastically reduced antibacterial activity compared to its parent compound, moxifloxacin. This is evidenced by significantly higher MIC values against both Gram-negative and mycobacterial species. The data strongly reinforces the critical role of the C-3 carboxylic acid group in the biological function of fluoroquinolone antibiotics. For researchers in drug development, this compound serves as an important negative control and a key molecule for understanding the structure-activity relationships of this important class of antibiotics. Future investigations could explore whether this derivative possesses any other pharmacological properties, although its primary utility in research will likely remain centered on its role as a structurally related but biologically inactive analog of moxifloxacin.

References

- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Decarboxy Moxifloxacin: A Technical Overview of a Key Moxifloxacin-Related Substance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its metabolism in humans is well-characterized, primarily involving glucuronide and sulfate (B86663) conjugation, with the cytochrome P450 system not playing a significant role.[2] The main metabolites are the pharmacologically inactive sulfate conjugate (M1) and the acyl glucuronide (M2).[3] This technical guide provides an in-depth overview of decarboxy moxifloxacin, a critical moxifloxacin-related substance. While not a major in vivo metabolite, its presence as a potential impurity and degradation product is of significant interest for pharmaceutical analysis and quality control.

Moxifloxacin Metabolism

Moxifloxacin undergoes Phase II metabolism to form its primary metabolites, M1 and M2.[4] Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized through these pathways.[2] The sulfate conjugate (M1) accounts for about 38% of the dose and is primarily eliminated in the feces, while the glucuronide conjugate (M2) accounts for approximately 14% of the dose and is excreted exclusively in the urine.[2] Neither of these metabolites exhibits pharmacological activity.[5]

The following diagram illustrates the primary metabolic pathway of moxifloxacin.

Caption: Primary metabolic pathways of moxifloxacin.

This compound: A Key Related Substance

This compound is a compound formed by the removal of the carboxylic acid group from the moxifloxacin molecule.[6][7] It is recognized as a pharmaceutical analytical impurity (PAI) by the United States Pharmacopeia (USP) and is used as a reference standard in analytical testing to detect, identify, and quantify impurities in moxifloxacin drug substances and products.

While there is no direct evidence to suggest that this compound is a significant metabolite formed in the body, it can arise as a degradation product under certain conditions. Studies on the photodegradation of moxifloxacin have identified various degradation products, and while this compound is not explicitly named as a major photoproduct in the provided search results, the potential for decarboxylation under specific chemical or physical stress exists.[8][9]

The logical relationship can be visualized as follows:

References

- 1. Toxicity of Moxifloxacin_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H24FN3O2 | CID 56673587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DC Chemicals [dcchemicals.com]

- 8. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Decarboxy Moxifloxacin: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decarboxy moxifloxacin (B1663623) is recognized as a degradation product of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin. Despite its identification in in vitro studies, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo pharmacokinetic data for this specific compound. To date, key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and clearance rates for decarboxy moxifloxacin have not been reported in human or animal studies.

This guide provides a detailed overview of the known information regarding this compound, primarily focusing on its formation. To offer a comprehensive context for researchers, this document also presents a thorough analysis of the well-established pharmacokinetics of the parent drug, moxifloxacin, and its two primary metabolites, the N-sulfate (M1) and the acyl-glucuronide (M2). Detailed experimental protocols from key studies on moxifloxacin are included to facilitate further research.

This compound: Formation and Characterization

This compound is a compound formed through the removal of the carboxyl group from the moxifloxacin molecule.[1] In vitro studies have demonstrated that this degradation can occur under specific conditions, such as in acidic environments or through photolysis.[2][3] For instance, one study identified a product of moxifloxacin decarboxylation after heating in 2 M HCl at 100°C.[2] Another study observed that the decarboxylation process might be initiated during photolysis in an alkaline medium, as suggested by changes in the vibrational modes of the carbonyl and carboxyl groups.[3]

While these studies confirm the potential for the formation of this compound, they do not provide evidence of its formation in vivo or quantify its presence in biological matrices following the administration of moxifloxacin.

Pharmacokinetics of Moxifloxacin and its Major Metabolites

To provide a relevant pharmacokinetic framework, this section details the properties of the parent drug, moxifloxacin, and its primary metabolites, M1 and M2.

Moxifloxacin Pharmacokinetic Profile

Moxifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 90%.[4] It exhibits linear pharmacokinetics over a wide range of single oral doses from 50 to 800 mg.[5][6] The drug is approximately 40-50% bound to plasma proteins.[4]

Table 1: Pharmacokinetic Parameters of Moxifloxacin in Healthy Volunteers

| Parameter | 400 mg Single Oral Dose | 400 mg Once-Daily (Steady State) |

| Cmax (mg/L) | ~3.4 - 3.56 | 4.5 ± 0.53 |

| Tmax (h) | ~1.5 - 2 | 1 - 3 |

| AUC (mg·h/L) | ~30.2 (AUC0-24) | 48 ± 2.7 |

| t½ (h) | ~12.0 ± 1.3 | ~12 |

| Total Clearance (L/h) | 12 ± 2 | - |

| Renal Clearance (L/h) | 2.6 ± 0.5 | - |

Data compiled from multiple sources.[4][7]

Metabolism of Moxifloxacin

Moxifloxacin is metabolized via Phase II conjugation reactions to form an N-sulfate conjugate (M1) and an acyl-glucuronide conjugate (M2).[4] The cytochrome P450 system is not involved in its metabolism.[4] Both M1 and M2 are pharmacologically inactive.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Cmax (mg/L) | No data available |

| Tmax (h) | No data available |

| AUC (mg·h/L) | No data available |

| t½ (h) | No data available |

| Clearance | No data available |

Excretion of Moxifloxacin and its Metabolites

Approximately 96% of an oral dose of moxifloxacin is recovered as either the unchanged drug or its M1 and M2 metabolites.[8] About 20% of the dose is excreted as unchanged moxifloxacin in the urine and 25% in the feces.[4] The M1 metabolite is primarily eliminated in the feces, while the M2 metabolite is excreted exclusively in the urine.[8]

Table 3: Excretion of Moxifloxacin and its Major Metabolites (% of Dose)

| Compound | Urine | Feces |

| Moxifloxacin (Unchanged) | ~20% | ~25% |

| M1 (N-sulfate) | ~2.5% | ~35-38% |

| M2 (Acyl-glucuronide) | ~14% | Not detected |

Data compiled from multiple sources.[4][8]

Experimental Protocols

The following sections describe typical methodologies used in pharmacokinetic studies of moxifloxacin, which could be adapted for the investigation of its metabolites.

Clinical Study Design

A common design for assessing the pharmacokinetics of moxifloxacin is an open-label, randomized, crossover study in healthy male volunteers.[8][9]

-

Subjects: Healthy male volunteers, typically between 18 and 45 years of age, with normal findings from physical examinations and clinical laboratory tests.[7]

-

Dosing: Administration of a single oral dose of moxifloxacin (e.g., 400 mg tablet) after an overnight fast.[9] For multiple-dose studies, the drug is administered once daily for a specified period (e.g., 10 days) to reach steady-state conditions.[7]

-

Sample Collection: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or below until analysis.[9] Urine and feces are often collected over specified intervals to determine the extent of excretion.[8]

Analytical Methodology

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is a standard technique for the quantification of moxifloxacin and its metabolites in biological fluids.[6][8][9][10]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then injected into the HPLC system.[11]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[10]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.[10]

-

Detection: Fluorescence detection is employed, with specific excitation and emission wavelengths for moxifloxacin and its metabolites to ensure sensitivity and selectivity.

-

-

Validation: The analytical method is validated according to established guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[10]

Visualizations

Metabolic and Degradation Pathways of Moxifloxacin

The following diagram illustrates the primary metabolic pathways of moxifloxacin leading to the formation of the M1 and M2 metabolites, and indicates the potential for decarboxylation as a degradation pathway.

Caption: Metabolic and degradation pathways of moxifloxacin.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for conducting a clinical pharmacokinetic study.

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion and Future Directions

The current body of scientific literature does not provide in vivo pharmacokinetic data for this compound. Its characterization is limited to being a degradation product of moxifloxacin under specific in vitro conditions. In contrast, the pharmacokinetics of moxifloxacin and its primary metabolites, M1 and M2, are well-documented.

For drug development professionals and researchers, it is crucial to recognize this data gap. Future research should aim to:

-

Develop sensitive and specific bioanalytical methods for the quantification of this compound in biological matrices.

-

Conduct in vivo studies in animal models and humans to determine if this compound is formed systemically after moxifloxacin administration and, if so, to characterize its full pharmacokinetic profile.

-

Evaluate the potential pharmacological or toxicological activity of this compound.

A thorough understanding of the in vivo fate of all potential metabolites and degradation products is essential for a complete safety and efficacy profile of any pharmaceutical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. brjac.com.br [brjac.com.br]

- 4. Moxifloxacin: Clinical Efficacy and Safety - Page 4 [medscape.com]

- 5. Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a Once-Daily Oral Dose of Moxifloxacin (Bay 12-8039), a New Enantiomerically Pure 8-Methoxy Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

The Formation of Decarboxy Moxifloxacin: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of decarboxy moxifloxacin (B1663623), a critical degradation product of the fluoroquinolone antibiotic, moxifloxacin. Understanding the pathways leading to this impurity is paramount for ensuring the stability, safety, and efficacy of moxifloxacin-containing pharmaceutical products. This document details the proposed chemical mechanisms, summarizes quantitative data from degradation studies, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Decarboxy Moxifloxacin

This compound is an impurity and degradation product of moxifloxacin, characterized by the loss of the carboxylic acid group at the C-3 position of the quinolone ring. The presence of this C-3 carboxylic acid is widely recognized as essential for the antibacterial activity of fluoroquinolones. Its removal to form this compound results in a significant reduction or complete loss of antimicrobial efficacy. The formation of this degradant is primarily observed during forced degradation studies, which simulate the effects of storage and exposure to various environmental factors. The principal pathways for its formation are acid-catalyzed hydrolysis and photodegradation.

Proposed Mechanisms of Formation

While the precise, detailed mechanism of this compound formation is a subject of ongoing investigation, plausible pathways can be proposed based on established principles of organic chemistry and findings from degradation studies of moxifloxacin and related quinolone compounds.

Acid-Catalyzed Thermal Decarboxylation

Under acidic conditions and elevated temperatures, moxifloxacin can undergo decarboxylation. One study identified decarboxylated moxifloxacin as a product of acidic hydrolysis. A proposed mechanism involves the protonation of the carbonyl group at the C-4 position, which enhances the electrophilicity of the quinolone ring system. This is followed by a proton-assisted removal of the carboxyl group as carbon dioxide.

Photodegradation-Induced Decarboxylation

Moxifloxacin is known to be susceptible to photodegradation. The absorption of UV light can excite the moxifloxacin molecule to a higher energy state, making it more reactive. The photodegradation can proceed through a radical mechanism. It is proposed that upon photoexcitation, a single electron transfer (SET) can occur, leading to the formation of a radical cation. This intermediate can then undergo decarboxylation to form a vinyl radical, which is subsequently quenched to yield this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize the conditions and outcomes of such studies on moxifloxacin, with a focus on conditions that are reported to produce this compound.

Table 1: Summary of Forced Degradation Conditions and Moxifloxacin Degradation

| Stress Condition | Reagent/Parameters | Duration | Temperature | Moxifloxacin Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 24 hours | Ambient | 22.4 | [1] |

| Acid Hydrolysis | 1.3 M HCl | 48 hours | 110°C | 52.04 | [2] |

| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Ambient | Not specified | [1] |

| Oxidative | 3% H₂O₂ | 7 days | 60°C | Not specified | [3] |

| Photodegradation (Aqueous) | UV light (290 nm) | 24-30 hours | Not specified | pH-dependent | [4] |

| Thermal | Dry Heat | 3 hours | 40°C | Not specified | [1] |

Table 2: Kinetic Data for Photodegradation of Moxifloxacin in Aqueous Solution

| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Second-Order Rate Constant (k₂) (M⁻¹ min⁻¹) |

| 2.0 | Not specified | 6.61 x 10⁻² ([H⁺]-catalyzed) |

| 7.5 | 0.69 x 10⁻⁴ | - |

| 12.0 | 19.50 x 10⁻⁴ | 19.20 x 10⁻² ([OH⁻]-catalyzed) |

| Data adapted from a kinetic study on moxifloxacin photodegradation.[4] |

Experimental Protocols